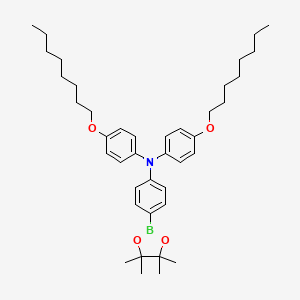
4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Boronic Ester Group: This can be achieved by reacting 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Etherification: The octyloxy groups can be introduced via a nucleophilic substitution reaction where the phenol groups are reacted with octyl bromide in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the boronic ester intermediate with the octyloxy-substituted aniline derivative using a Suzuki-Miyaura cross-coupling reaction
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group would yield a phenol derivative, while reduction of nitro groups would yield amines.
Scientific Research Applications
4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic esters.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the octyloxy groups.
4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: Contains a nitro group and a carbonate ester instead of the octyloxy groups.
Uniqueness
The presence of octyloxy groups in 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline imparts unique solubility and reactivity properties, making it particularly useful in organic synthesis and material science applications.
Properties
Molecular Formula |
C40H58BNO4 |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
N,N-bis(4-octoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C40H58BNO4/c1-7-9-11-13-15-17-31-43-37-27-23-35(24-28-37)42(36-25-29-38(30-26-36)44-32-18-16-14-12-10-8-2)34-21-19-33(20-22-34)41-45-39(3,4)40(5,6)46-41/h19-30H,7-18,31-32H2,1-6H3 |
InChI Key |
UCWIMTOLFMRYIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCCCC)C4=CC=C(C=C4)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



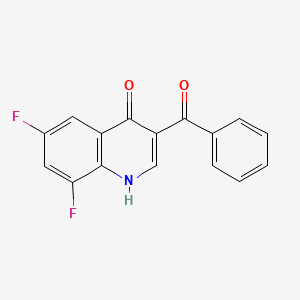
![Methyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502927.png)
![6-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12502928.png)
![5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B12502931.png)

methanone](/img/structure/B12502937.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide](/img/structure/B12502944.png)
![4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix[4]arene](/img/structure/B12502952.png)
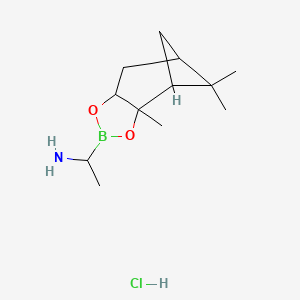
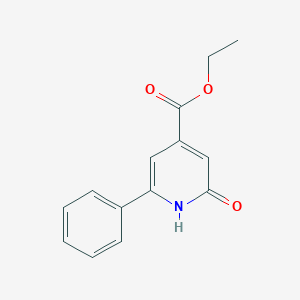
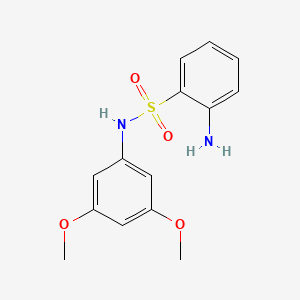
![Ethyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503006.png)
![(3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12503010.png)
